

Introduction: A Versatile Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5,6-Trichloronicotinic acid ethyl ester

Cat. No.: B168489

[Get Quote](#)

4,5,6-Trichloronicotinic acid ethyl ester is a polychlorinated derivative of nicotinic acid, a heterocyclic compound featuring a pyridine ring. Its structure is defined by the presence of three chlorine atoms at positions 4, 5, and 6, and an ethyl ester group at the 3-position. With the CAS Number 181261-73-4, a molecular formula of $C_8H_6Cl_3NO_2$, and a molecular weight of 254.50 g/mol, this compound serves as a highly functionalized and reactive intermediate in synthetic organic chemistry.^{[1][2][3]}

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, imparts unique reactivity to the molecule.^[4] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where halogenated heterocyclic scaffolds are common motifs in bioactive compounds.^{[5][6][7]} This guide provides a comprehensive analysis of its molecular structure, elucidated through modern spectroscopic techniques, and explores its synthetic utility and chemical reactivity.

Part 1: Elucidation of the Molecular Structure

The definitive structure of **4,5,6-Trichloronicotinic acid ethyl ester** is confirmed through a combination of spectroscopic methods. Each technique provides complementary information, leading to an unambiguous assignment of its atomic connectivity and chemical environment.

Caption: 2D structure of **4,5,6-Trichloronicotinic acid ethyl ester**.

Spectroscopic Signature

While a complete, published spectrum for this specific molecule is not readily available, its structure allows for the confident prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the single aromatic proton and the ethyl ester group.

- Aromatic Proton (H-2): A singlet appearing significantly downfield (estimated δ 8.5-9.0 ppm). Its deshielded nature is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen, the ester group, and the three chlorine atoms.
- Ethyl Group:
 - A quartet (CH_2) around δ 4.4-4.6 ppm, resulting from coupling to the adjacent methyl protons.
 - A triplet (CH_3) around δ 1.4-1.5 ppm, resulting from coupling to the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit 8 distinct carbon signals, reflecting its asymmetric nature.

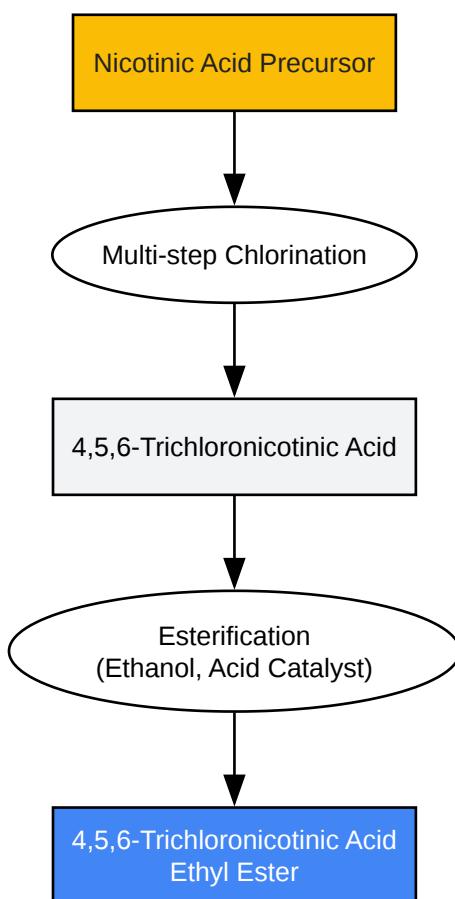
- Carbonyl Carbon (C=O): Expected in the δ 160-165 ppm range.
- Pyridine Ring Carbons: These will appear in the aromatic region (δ 120-160 ppm). The carbons directly bonded to chlorine (C-4, C-5, C-6) and nitrogen will have their chemical shifts significantly influenced by these electronegative atoms.
- Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 62-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 13-15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.

- C=O Stretch: A strong, sharp absorption band characteristic of an α,β -unsaturated ester carbonyl, expected around $1720\text{-}1740\text{ cm}^{-1}$.
- C-O Stretches: Medium to strong bands in the $1100\text{-}1300\text{ cm}^{-1}$ region corresponding to the C-O single bonds of the ester.
- Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretches: Absorptions in the fingerprint region, typically below 850 cm^{-1} , corresponding to the carbon-chlorine bonds.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides evidence of the halogen atoms through isotopic patterns.

- Molecular Ion (M^+): The molecular ion peak would be observed at m/z 253 (for the $^{35}\text{Cl}_3$ isotopologue).
- Isotopic Cluster: Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), the molecular ion will appear as a characteristic cluster of peaks: M^+ (m/z 253), M^++2 (m/z 255), M^++4 (m/z 257), and M^++6 (m/z 259), with decreasing relative intensities. This pattern is a definitive indicator of a trichlorinated compound.


Property	Data	Source
CAS Number	181261-73-4	[1] [11]
Molecular Formula	$\text{C}_8\text{H}_6\text{Cl}_3\text{NO}_2$	[1] [2]
Molecular Weight	254.50	[1] [2]
Physical Form	Solid	[1]
IUPAC Name	ethyl 4,5,6-trichloronicotinate	[1]
InChI Key	XWJXULFLZWQHML- UHFFFAOYSA-N	[1]

Part 2: Synthesis, Reactivity, and Applications

Synthetic Strategy

The synthesis of polysubstituted pyridines, especially those with electron-withdrawing groups, presents significant challenges due to the ring's deactivation towards standard electrophilic substitution.^[4] Direct halogenation of the pyridine ring requires harsh conditions and often results in mixtures of regioisomers.^{[12][13][14]}

A plausible synthetic approach would involve a multi-step sequence, potentially starting from a pre-functionalized pyridine or by constructing the ring with the desired substituents. One logical, though not explicitly published, pathway could involve the chlorination of a suitable nicotinic acid precursor followed by esterification.

[Click to download full resolution via product page](#)

Caption: Proposed high-level synthetic workflow.

Chemical Reactivity

The reactivity of **4,5,6-Trichloronicotinic acid ethyl ester** is dominated by two key features: the electron-deficient polychlorinated pyridine ring and the ethyl ester functional group.

- Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards nucleophilic attack. The chlorine atoms at the 4- and 6-positions are particularly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is analogous to that of other polychlorinated pyridines and pyrimidines, making it a powerful intermediate for building molecular diversity.[15][16][17] The ability to selectively substitute one or more chlorine atoms under controlled conditions allows for the regioselective introduction of new functional groups.
- Ester Group Transformations: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with amines, further expanding its synthetic utility.

Applications in Drug Discovery and Research

While specific applications for this exact molecule are not extensively documented, its structure is highly analogous to other key intermediates used in medicinal chemistry. For example, ethyl 4,6-dichloronicotinate is a crucial precursor for constructing pyrido[2,3-d]pyrimidine scaffolds, which are prominent in the design of potent kinase inhibitors targeting enzymes like EGFR and Pim-1.[15]

Therefore, **4,5,6-Trichloronicotinic acid ethyl ester** is a valuable tool for:

- Fragment-Based Drug Discovery: Serving as a core fragment to be elaborated into potential drug candidates.
- Combinatorial Chemistry: Enabling the rapid synthesis of libraries of related compounds by reacting it with diverse nucleophiles to explore structure-activity relationships (SAR).
- Synthesis of Novel Heterocycles: Acting as a precursor for more complex fused heterocyclic systems with potential biological activity.[5][18]

Part 3: Experimental Protocols

The following protocols are provided as validated, foundational procedures for the characterization and utilization of this compound.

Protocol 1: Structural Confirmation by Spectroscopic Analysis

Objective: To confirm the identity and purity of **4,5,6-Trichloronicotinic acid ethyl ester**.

Methodology:

- Sample Preparation (NMR): Dissolve approximately 5-10 mg of the solid compound in 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Obtain a high signal-to-noise spectrum using 16-32 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) will be required.
- Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Sample Preparation (MS): Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile.
- Mass Spectrum Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to observe the protonated molecule, or use Electron Impact (EI) for direct observation of the molecular ion and its fragmentation. Ensure sufficient resolution to observe the chlorine isotopic cluster.
- Data Analysis: Process and analyze the collected spectra to confirm that the chemical shifts, coupling constants, absorption bands, and m/z values correspond to the expected structure.

[\[9\]](#)[\[19\]](#)

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the reactivity of the compound by displacing a chlorine atom with an amine nucleophile.

Methodology:

- Reaction Setup: To a solution of **4,5,6-Trichloronicotinic acid ethyl ester** (1.0 mmol) in a suitable aprotic polar solvent (e.g., 5 mL of DMF or NMP) in a sealed reaction vial, add the desired primary or secondary amine (1.1 mmol).
- Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to scavenge the HCl produced during the reaction.
- Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the substituted product.
- Characterization: Confirm the structure of the product using the spectroscopic methods outlined in Protocol 1.

Part 4: Safety and Handling

As with many halogenated aromatic compounds, **4,5,6-Trichloronicotinic acid ethyl ester** should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are advised:

- Hazard Profile: Likely to be an irritant to the skin, eyes, and respiratory system.[20][21][22]
- Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.
- Synthesis of Substituted Nicotinic Acids - Technical Support Center. Benchchem.
- Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution P
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Nicotinic acid derivatives: Application and uses, review.
- Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ -Picoline and γ -picoline-d7. Semantic Scholar.
- **4,5,6-Trichloronicotinic acid ethyl ester** | 181261-73-4. Sigma-Aldrich.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study.
- Ethyl 4,5,6-trichloronicotin
- SAFETY D
- SAFETY D
- The Versatile Role of Ethyl 4,6-dichloronicotin

- Safety D
- SAFETY D
- Reactions of Polychlorinated Pyrimidines with DABCO.
- CAS RN 6633-22-3. Fisher Scientific.
- Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444. PubChem.
- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
- ethyl 4-amino-6-chloronicotin
- Ethyl 5,6-dichloronicotin
- Ethyl 4,6-Dichloronicotinate | 40296-46-6. Tokyo Chemical Industry (India) Pvt. Ltd..
- Ethyl 4,6-dichloronicotin
- **4,5,6-Trichloronicotinic acid ethyl ester** | CAS 181261-73-4. BOC Sciences.
- **4,5,6-TRICHLORONICOTINIC ACID ETHYL ESTER** CAS#: 181261-73-4. ChemicalBook.
- Re-evaluating pyridine's role in chlorin
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- A Guide to Preparing and Analyzing Chlorin
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Spectroscopy Data for Undergradu
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF.
- NMR, mass spectroscopy, IR - finding compound structure.
- Process for the preparation of an ethyl ester.
- Ester synthesis. Sciencemadness Discussion Board.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Strategies for the analysis of highly reactive pinacolboron

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,5,6-Trichloronicotinic acid ethyl ester | 181261-73-4 [sigmaaldrich.com]
- 2. 181261-73-4|Ethyl 4,5,6-trichloronicotinate|BLD Pharm [bldpharm.com]
- 3. bocsci.com [bocsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ -Picoline and γ -picoline-d7 | Semantic Scholar [semanticscholar.org]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4,5,6-TRICHLORONICOTINIC ACID ETHYL ESTER CAS#: 181261-73-4 [m.chemicalbook.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. tcichemicals.com [tcichemicals.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168489#4-5-6-trichloronicotinic-acid-ethyl-ester-molecular-structure\]](https://www.benchchem.com/product/b168489#4-5-6-trichloronicotinic-acid-ethyl-ester-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com